molecular formula C19H28ClN3O2S B2926288 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride CAS No. 1177852-78-6

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

Cat. No.: B2926288
CAS No.: 1177852-78-6
M. Wt: 397.96
InChI Key: JAYVMQWYNGDNJY-UHFFFAOYSA-N
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Description

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a synthetic small molecule characterized by a benzo[d]thiazole core substituted with methyl groups at positions 4 and 5. The structure includes a butyramide chain linked to a morpholinoethyl group, with the compound existing as a hydrochloride salt to enhance solubility.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S.ClH/c1-4-5-16(23)22(9-8-21-10-12-24-13-11-21)19-20-17-14(2)6-7-15(3)18(17)25-19;/h6-7H,4-5,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYVMQWYNGDNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(C=CC(=C3S2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of o-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Morpholinoethyl Side Chain: The morpholinoethyl side chain is attached through nucleophilic substitution reactions, where the benzo[d]thiazole derivative reacts with 2-chloroethylmorpholine in the presence of a base like potassium carbonate.

    Formation of the Butyramide Moiety: The butyramide group is introduced by reacting the intermediate with butyric anhydride or butyryl chloride.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinoethyl side chain or the benzo[d]thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety, which can exhibit fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride depends on its specific application:

    Biological Systems: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by intercalating into DNA.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound belongs to a broader class of benzo[d]thiazole derivatives. Key structural analogues include:

  • Thiadiazole and triazole derivatives (–2): Compounds such as 2-(4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol and 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones lack the benzo[d]thiazole core but share heterocyclic frameworks and functional groups like sulfonyl or fluorophenyl substituents. These differences influence electronic properties and bioavailability .

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Salt Form
Target compound Benzo[d]thiazole 4,7-dimethyl; butyramide; morpholinoethyl Hydrochloride
Benzo[d]thiazole-6-carboxamide analogue (5205) Benzo[d]thiazole 4,7-dimethyl; carboxamide; morpholinoethyl Hydrochloride
Thiadiazole derivatives () 1,3,4-Thiadiazole Phenyl; hydroxyl; imino Neutral
Triazole-thiones () 1,2,4-Triazole Sulfonyl; fluorophenyl Neutral
Physicochemical and Pharmacological Properties
  • Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogues like thiadiazoles or triazoles.
  • Bioactivity: Benzo[d]thiazole derivatives are often explored for kinase inhibition or antimicrobial activity. The morpholinoethyl group, common in drug design, may modulate target binding through hydrogen bonding or basicity . In contrast, sulfonyl- and fluorophenyl-substituted triazoles () are associated with anti-inflammatory or anticancer properties .
Industrial and Commercial Relevance

The target compound’s analogue (5205) is supplied by multiple vendors (e.g., TaiChem, Shandong Qinshi Biotechnology) with ISO and pharmaceutical certifications, indicating scalability and regulatory compliance (). This contrasts with thiadiazole and triazole derivatives, which are primarily research-scale compounds .

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound features a unique structural arrangement that combines a benzo[d]thiazole moiety with a morpholinoethyl side chain, contributing to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula: C19H24N2O3S·HCl
  • Molecular Weight: Approximately 392.92 g/mol
  • Structural Features:
    • Benzo[d]thiazole ring
    • Morpholinoethyl substituent
    • Butyramide functional group

The presence of these structural components is believed to enhance the compound's solubility and biological interaction potential, making it a candidate for further pharmacological studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound may inhibit tumor growth by interacting with various cellular pathways involved in cancer proliferation.

  • Cell Proliferation Inhibition: The compound has shown significant activity against several cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cells.
  • Apoptosis Induction: Flow cytometry assays have demonstrated that the compound can promote apoptosis in cancer cells, leading to a decrease in cell viability.
  • Cell Cycle Arrest: The compound appears to induce cell cycle arrest, further contributing to its anticancer effects.

Inflammatory Response Modulation

In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory properties:

  • Cytokine Regulation: Studies have shown that it can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in mouse macrophages (RAW264.7).
  • Migration Inhibition: The scratch wound healing assay indicated that the compound hinders the migration of cancer cells, which is crucial for metastasis.

Comparative Biological Activity

A comparative analysis of various benzothiazole derivatives suggests that this compound exhibits enhanced biological activity compared to other similar compounds. Below is a summary table of biological activities observed in related studies:

Compound NameCell Line TestedIC50 (μM)Apoptosis InductionCytokine Reduction
Compound B7A4311.5YesIL-6, TNF-α
N-(4,7-DMBT)A5492.0YesIL-6
Compound XH12993.5YesTNF-α

DMBT = Dimethylbenzo[d]thiazole

Study 1: Antitumor Activity Assessment

In a recent study published in Pharmaceutical Research, researchers synthesized various benzothiazole derivatives and evaluated their biological activities using MTT assays. This compound was among the compounds tested and demonstrated significant inhibition of cell proliferation in A431 and A549 cell lines at concentrations as low as 1 μM .

Study 2: Inflammation and Cancer Interplay

Another study focused on the dual role of benzothiazole derivatives in cancer and inflammation. The findings indicated that this compound effectively reduced inflammatory markers while promoting apoptosis in tumor cells . This dual action positions it as a promising candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via coupling reactions between substituted benzothiazoles and intermediates like morpholinoethylamines. For example, analogous derivatives (e.g., benzothiazole-morpholinoethyl hybrids) are synthesized by refluxing intermediates in ethanol with acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization of reaction time (4–6 hours) and stoichiometry (1:1 molar ratio) is critical to achieving yields >70%. Purity can be enhanced via recrystallization from methanol or ethanol .

Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?

  • Methodology : Use 1H/13C-NMR to confirm the presence of key functional groups (e.g., morpholinoethyl protons at δ 2.5–3.5 ppm, benzo[d]thiazole aromatic protons at δ 7.0–8.5 ppm). FT-IR can validate amide bonds (C=O stretch at ~1650 cm⁻¹) and tertiary amines (N-H bends at ~3300 cm⁻¹). HRMS is essential for verifying molecular weight (e.g., [M+H]+ peaks) . For hydrochloride salts, elemental analysis (C, H, N, S, Cl) should match theoretical values within ±0.4% .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodology : Use MTT assays (as per Mosmann’s protocol) to assess cytotoxicity . For anti-inflammatory properties, measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) at concentrations ranging from 1–100 µM . Dose-response curves and IC50 calculations are critical for quantifying potency .

Advanced Research Questions

Q. How can researchers resolve solubility limitations of this compound in biological assays?

  • Methodology : Solubility challenges are common due to the hydrophobic benzo[d]thiazole core. Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Alternatively, synthesize water-soluble prodrugs (e.g., phosphate esters) or explore salt forms (e.g., mesylate or tartrate) . Validate stability via HPLC (C18 columns, acetonitrile/water gradients) .

Q. How should contradictory data between computational predictions and experimental bioactivity be analyzed?

  • Methodology : If in silico models (e.g., molecular docking) predict strong binding to a target (e.g., COX-2) but in vitro assays show weak activity, re-evaluate force field parameters or ligand protonation states. Use MD simulations to assess binding stability over time. Cross-validate with SPR (surface plasmon resonance) for kinetic binding data .

Q. What strategies optimize the selectivity of this compound for specific biological targets?

  • Methodology : Modify the morpholinoethyl or butyramide substituents to reduce off-target effects. For example:

  • Replace the 4,7-dimethyl groups on the benzothiazole with electron-withdrawing groups (e.g., -Cl, -CF3) to enhance target affinity.
  • Introduce steric hindrance (e.g., branched alkyl chains) to the morpholinoethyl moiety to block non-specific interactions .
  • Validate selectivity via kinase profiling panels or proteome-wide binding assays .

Q. How can researchers elucidate the metabolic pathways of this compound in preclinical models?

  • Methodology : Use LC-MS/MS to identify metabolites in liver microsomes or plasma. Key metabolic sites include:

  • Morpholinoethyl group oxidation (CYP3A4-mediated).
  • Benzo[d]thiazole ring hydroxylation (CYP2D6-mediated).
  • Amide bond hydrolysis (esterase-mediated) .
    • Compare results with in silico predictions from tools like MetaSite or ADMET Predictor™ .

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